D-Glucose-d1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H12O6 |

|---|---|

Molecular Weight |

181.16 g/mol |

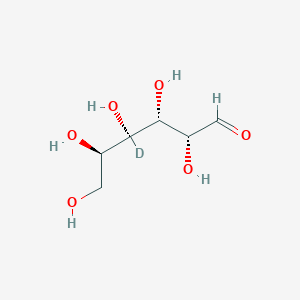

IUPAC Name |

(2R,3S,4R,5R)-4-deuterio-2,3,4,5,6-pentahydroxyhexanal |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i6D |

InChI Key |

GZCGUPFRVQAUEE-BNOZAQQZSA-N |

Isomeric SMILES |

[2H][C@@]([C@@H](CO)O)([C@@H]([C@H](C=O)O)O)O |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to Natural Abundance Correction for D-Glucose-d1 Mass Spectrometry Data

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the principles and practices for correcting the natural abundance of stable isotopes in mass spectrometry data, with a specific focus on D-Glucose-d1 as a metabolic tracer. Accurate correction is a critical step in metabolic flux analysis to ensure the reliable interpretation of experimental results.

The Imperative of Natural Abundance Correction

Stable isotope tracers, such as this compound, are invaluable tools for elucidating metabolic pathways and quantifying metabolic fluxes in biological systems.[1][2][3] When a labeled substrate is introduced into a biological system, its isotopes are incorporated into downstream metabolites. Mass spectrometry is then used to measure the extent of this incorporation, providing insights into the activity of various metabolic pathways.[4][5]

However, the elements that constitute biological molecules, primarily carbon, hydrogen, nitrogen, and oxygen, naturally exist as a mixture of stable isotopes.[6][7][8] For instance, carbon is predominantly ¹²C, but about 1.1% of it is the heavier isotope ¹³C.[7][9] This natural abundance of heavy isotopes contributes to the mass spectrum of any given molecule, creating a distribution of mass isotopologues.

When analyzing data from an isotope labeling experiment, it is crucial to differentiate between the isotopes incorporated from the labeled tracer and those that are naturally present.[4][10] Failure to correct for this natural abundance can lead to a significant overestimation of isotopic enrichment and, consequently, erroneous calculations of metabolic fluxes.[11][12]

Theoretical Foundations

The core principle of natural abundance correction is to deconvolve the measured mass isotopologue distribution (MID) into the component that arises from the isotopic tracer and the component that is due to the natural abundance of heavy isotopes.[4]

Natural Isotopic Abundance of Key Elements in Glucose

Glucose (C₆H₁₂O₆) is composed of carbon, hydrogen, and oxygen. The stable isotopes of these elements and their average natural abundances are summarized in the table below.

| Element | Isotope | Natural Abundance (%) |

| Carbon | ¹²C | 98.893[6] |

| ¹³C | 1.107[6] | |

| Hydrogen | ¹H | 99.985[6] |

| ²H (D) | 0.015[6] | |

| Oxygen | ¹⁶O | 99.759[6] |

| ¹⁷O | 0.037[6] | |

| ¹⁸O | 0.204[6] |

Table 1: Natural abundance of stable isotopes for elements in glucose.

The Correction Matrix Method

A widely used approach for natural abundance correction is the correction matrix method.[4][13] This method establishes a mathematical relationship between the measured MID and the true, corrected MID that represents only the enrichment from the tracer.

This relationship can be expressed as:

M_measured = C * M_corrected

Where:

-

M_measured is the vector of measured mass isotopologue intensities.

-

C is the correction matrix, which accounts for the contribution of naturally occurring isotopes.

-

M_corrected is the vector of the corrected mass isotopologue intensities (the true enrichment).

The correction matrix is constructed based on the elemental composition of the molecule and the known natural abundances of its constituent isotopes.[10] By inverting the correction matrix, the corrected MID can be calculated:

M_corrected = C⁻¹ * M_measured

Several software packages, such as AccuCor and IsoCor, have been developed to perform these calculations automatically.[1][2][14][15]

Experimental Protocols

Sample Preparation for Mass Spectrometry

A generalized protocol for preparing biological samples for glucose isotopomer analysis is as follows:

-

Cell Culture and Isotope Labeling:

-

Culture cells in a standard medium to the desired cell density.

-

Replace the medium with a medium containing the this compound tracer at a known concentration.

-

Incubate the cells for a time sufficient to achieve isotopic steady-state.

-

-

Quenching and Metabolite Extraction:

-

Rapidly quench metabolic activity by, for example, aspirating the medium and adding ice-cold methanol.

-

Lyse the cells and extract the metabolites using a suitable solvent system (e.g., a mixture of methanol, water, and chloroform).

-

Centrifuge the samples to pellet cell debris and proteins.[16]

-

-

Sample Derivatization (for GC-MS):

-

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), polar metabolites like glucose need to be chemically derivatized to increase their volatility.[17]

-

A common derivatization procedure involves methoximation followed by trimethylsilylation.

-

Mass Spectrometry Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used techniques for analyzing glucose isotopologues.

-

LC-MS:

-

Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is often used to separate polar metabolites like glucose.

-

Mass Spectrometry: A high-resolution mass spectrometer (e.g., an Orbitrap or a TOF analyzer) is typically used.

-

Ionization: Electrospray ionization (ESI) in negative mode is common for glucose analysis.[16]

-

-

GC-MS:

-

Chromatography: A gas chromatograph separates the derivatized analytes.

-

Mass Spectrometry: A quadrupole mass spectrometer is often used.[17]

-

Ionization: Electron ionization (EI) is the standard ionization technique.

-

Key Instrument Parameters:

-

Mass Resolution: High mass resolution is advantageous as it can help distinguish between different isotopologues with the same nominal mass.[1][10]

-

Scan Mode: Selected Ion Monitoring (SIM) is often employed to increase sensitivity by monitoring only the m/z values of interest corresponding to the different isotopologues of glucose.[16]

Data Analysis and Correction Workflow

The overall workflow for correcting natural abundance in this compound mass spectrometry data involves several steps, as illustrated in the diagram below.

Example of Corrected vs. Uncorrected Data

The following table provides a hypothetical example of a measured MID for a metabolite derived from this compound and the corresponding corrected MID. This illustrates the significant impact of the correction.

| Mass Isotopologue | Uncorrected Abundance (%) | Corrected Abundance (%) |

| M+0 | 50.0 | 55.5 |

| M+1 | 35.0 | 30.0 |

| M+2 | 10.0 | 9.5 |

| M+3 | 5.0 | 5.0 |

Table 2: A hypothetical example illustrating the effect of natural abundance correction on the mass isotopologue distribution (MID) of a metabolite.

Application in Tracing Metabolic Pathways

This compound is a valuable tracer for studying various metabolic pathways, including glycolysis and the pentose phosphate pathway (PPP).[18][19][20] By tracing the deuterium label, researchers can quantify the contribution of glucose to the synthesis of various downstream metabolites.

The diagram below provides a simplified representation of glycolysis, illustrating how a labeled glucose molecule is metabolized.

Conclusion

Natural abundance correction is an indispensable step in the analysis of mass spectrometry data from stable isotope tracing experiments.[4] By accurately accounting for the naturally occurring heavy isotopes, researchers can obtain a true measure of isotopic enrichment from tracers like this compound. This guide has provided a technical overview of the theoretical basis, experimental considerations, and data analysis workflow for performing this critical correction, empowering researchers to generate more accurate and reliable data for metabolic flux analysis. The use of specialized software is highly recommended to ensure the precision and reproducibility of the correction process.

References

- 1. AccuCor2: isotope natural abundance correction for dual-isotope tracer experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Illustrated Glossary of Organic Chemistry - Natural abundance [chem.ucla.edu]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Natural abundance - Wikipedia [en.wikipedia.org]

- 9. radiocarbon [ldeo.columbia.edu]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Determining the isotopic abundance of a labeled compound by mass spectrometry and how correcting for natural abundance distribution using analogous data from the unlabeled compound leads to a systematic error - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Correction of 13C mass isotopomer distributions for natural stable isotope abundance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. cran.r-project.org [cran.r-project.org]

- 15. academic.oup.com [academic.oup.com]

- 16. A Convenient LC-MS Method for Assessment of Glucose Kinetics In Vivo with D-[13C6]Glucose as a Tracer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. shimadzu.co.kr [shimadzu.co.kr]

- 18. mdpi.com [mdpi.com]

- 19. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. d-Glucose and its derivatives labeled with radioactive carbon and hydrogen: key tools for investigating biological processes and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Commercially Available D-Glucose-d1 Standards for Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on commercially available D-Glucose-d1 standards for precise quantitative analysis. This document outlines the availability of these standards, details experimental protocols for their use, and illustrates their application in tracing metabolic pathways.

Commercially Available Deuterated D-Glucose Standards

The selection of a suitable internal standard is critical for accurate quantification in mass spectrometry-based analyses. Deuterated glucose standards, including this compound and other multi-deuterated variants, are widely used for their chemical similarity to the analyte and distinct mass difference. Several reputable suppliers offer a range of these standards with varying degrees of isotopic purity and positional labeling.

Below is a summary of commercially available deuterated D-Glucose standards from prominent suppliers.

| Product Name | Supplier | Catalog Number | Deuterium Position | Isotopic Purity/Enrichment | Molecular Weight |

| D-Glucose-1-d1 | Sigma-Aldrich | [1](--INVALID-LINK--) | 1 | 98 atom % D | 181.16 |

| D-Glucose-3-d1 | Sigma-Aldrich | [2](--INVALID-LINK--) | 3 | 97 atom % D | 181.16 |

| D-Glucose (3-D1, 97-98%) | Cambridge Isotope Laboratories | DLM-3557 | 3 | 97-98% | 181.16 |

| D-Glucose (6,6-D2, 99%) | Cambridge Isotope Laboratories | DLM-349 | 6,6 | 99% | 182.17 |

| D-Glucose-1,2,3,4,5,6,6-d7 | Sigma-Aldrich | [3](--INVALID-LINK--) | 1,2,3,4,5,6,6 | 97 atom % D | 187.20 |

| D-Glucose (D7, 97-98%) | Cambridge Isotope Laboratories | DLM-2062 | 1,2,3,4,5,6,6 | 97-98% | 187.20 |

| D-Glucose-d12 | Sigma-Aldrich | 703389 | Perdeuterated | 97 atom % D | 192.23 |

| D-Glucose (U-13C6, 99%; 1,2,3,4,5,6,6-D7, 97%) | Cambridge Isotope Laboratories | CDLM-3813 | Perdeuterated (D7) | 97% (D) | 193.15 |

Experimental Protocols for Quantitative Analysis

Deuterated glucose standards are invaluable for metabolic flux analysis and quantitative studies using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Below are generalized protocols for these applications.

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the quantitative analysis of glucose. The use of a deuterated internal standard, such as this compound, is crucial for correcting for variations in sample preparation and instrument response.

1. Sample Preparation and Derivatization:

-

Internal Standard Spiking: To each plasma or cell culture sample, add a known amount of this compound solution. The amount should be comparable to the expected concentration of endogenous glucose.

-

Deproteinization: Precipitate proteins in the sample by adding a solvent like ethanol or a mixture of barium hydroxide and zinc sulfate. Centrifuge the sample to pellet the precipitated proteins.

-

Supernatant Collection and Drying: Transfer the supernatant containing glucose and the internal standard to a new tube and evaporate to dryness under a stream of nitrogen or using a centrifugal evaporator.

-

Derivatization: To make the glucose volatile for GC analysis, it must be derivatized. A common method is methyloxime peracetylation:

-

Add methoxylamine hydrochloride in pyridine to the dried sample and incubate at 70°C for 60 minutes.

-

Add acetic anhydride and incubate at 45°C for another 60 minutes.

-

Dry the sample and redissolve it in a suitable solvent like ethyl acetate for GC-MS analysis.

-

2. GC-MS Analysis:

-

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.

-

Column: A capillary column suitable for sugar analysis, such as a Phenomenex Zebron-5®, is recommended.

-

GC Conditions:

-

Injector Temperature: 180°C

-

Carrier Gas: Helium at a flow rate of 1 ml/minute.

-

Temperature Program: Hold the initial column temperature at 180°C.

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) ionization is commonly used.

-

Selected Ion Monitoring (SIM): Monitor specific fragment ions for both endogenous glucose and the this compound internal standard. For the methyloxime peracetate derivative of glucose, a characteristic C1-C2 fragment can be monitored.

-

3. Data Analysis:

-

Construct a calibration curve by analyzing a series of standards containing known concentrations of unlabeled glucose and a fixed concentration of this compound.

-

Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

-

Determine the concentration of glucose in the unknown samples by interpolating their peak area ratios from the calibration curve.

Metabolic Flux Analysis using Isotope Tracers

Stable isotope tracers like this compound are instrumental in elucidating metabolic pathways. By tracking the incorporation of the deuterium label into downstream metabolites, researchers can quantify the flux through various pathways.

Experimental Workflow for Metabolic Flux Analysis

Visualization of Metabolic Pathways with this compound Tracing

The use of this compound as a tracer allows for the investigation of key metabolic pathways such as glycolysis and the pentose phosphate pathway (PPP). The diagrams below, generated using the DOT language, illustrate how the deuterium label from D-Glucose-1-d1 is incorporated into downstream metabolites.

Glycolysis Pathway

In glycolysis, D-Glucose-1-d1 is converted to two molecules of pyruvate. The deuterium atom at the C1 position of glucose will be retained on the C3 position of both pyruvate molecules.

Glycolysis Pathway with D-Glucose-1-d1 Tracer

Pentose Phosphate Pathway (Oxidative Phase)

The oxidative phase of the pentose phosphate pathway involves the decarboxylation of glucose-6-phosphate at the C1 position. Therefore, when D-Glucose-1-d1 is used as a tracer, the deuterium label is lost as deuterated CO2. This allows for the quantification of flux through the PPP relative to glycolysis.

Pentose Phosphate Pathway (Oxidative Phase) with D-Glucose-1-d1 Tracer

References

- 1. Measurement procedure for glucose in serum using liquid chromatography isotope dilution--tandem mass spectrometry (LC-ID-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Measurement of Glucose and Fructose in Clinical Samples Using Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glucose Metabolism via the Pentose Phosphate Pathway, Glycolysis and Krebs Cycle in an Orthotopic Mouse Model of Human Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]

Principle of Stable Isotope Tracing with Deuterated Glucose: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing has emerged as a powerful tool in metabolic research, enabling the elucidation of complex biochemical pathways in vivo and in vitro. Among the various stable isotopes, deuterium (²H), a non-radioactive isotope of hydrogen, offers distinct advantages for tracing glucose metabolism. Deuterated glucose, where one or more hydrogen atoms are replaced by deuterium, allows for the dynamic tracking of glucose uptake, glycolysis, the tricarboxylic acid (TCA) cycle, and other interconnected pathways. This technical guide provides a comprehensive overview of the principles, experimental protocols, and data analysis associated with deuterated glucose tracing, with a focus on its applications in biomedical research and drug development.

The use of deuterated glucose is particularly advantageous due to the low natural abundance of deuterium, which minimizes background signal and enhances the sensitivity of detection.[1] Furthermore, the metabolic fate of deuterium from glucose can be monitored non-invasively using techniques like Deuterium Metabolic Imaging (DMI), providing real-time, three-dimensional maps of metabolic activity.[1][2] This capability is invaluable for studying metabolic reprogramming in diseases such as cancer and for assessing the efficacy of therapeutic interventions.[3][4]

Core Principles of Deuterated Glucose Tracing

The fundamental principle of stable isotope tracing with deuterated glucose lies in the introduction of a labeled substrate into a biological system and the subsequent detection of the label in downstream metabolites. When cells or organisms are supplied with deuterated glucose, the deuterium atoms are incorporated into various metabolic intermediates and end products through enzymatic reactions. By analyzing the distribution and abundance of these deuterated molecules, researchers can infer the activity or "flux" through specific metabolic pathways.

For instance, [6,6'-²H₂]glucose is a commonly used tracer where two deuterium atoms are attached to the C6 carbon.[5] During glycolysis, this glucose molecule is converted to pyruvate, and the deuterium label is transferred to the methyl group of pyruvate and subsequently to lactate.[5] Alternatively, the labeled pyruvate can enter the TCA cycle, leading to the incorporation of deuterium into intermediates like citrate, glutamate, and glutamine (Glx).[5] The relative enrichment of deuterium in lactate versus TCA cycle intermediates can provide insights into the balance between anaerobic glycolysis and oxidative phosphorylation, a key aspect of the Warburg effect in cancer cells.[1]

Key Metabolic Pathways Traced with Deuterated Glucose

The journey of deuterium from glucose through central carbon metabolism can be visualized through the following key pathways:

This diagram illustrates the conversion of deuterated glucose through glycolysis to pyruvate. The labeled pyruvate can then be reduced to lactate or enter the mitochondrial TCA cycle via acetyl-CoA. The deuterium label is subsequently incorporated into various TCA cycle intermediates and associated amino acids like glutamate and glutamine.

Experimental Protocols

In Vitro Cell Culture Experiments

A typical workflow for a deuterated glucose tracing experiment in cultured cells involves the following steps:

a. Cell Culture and Tracer Introduction:

-

Cells are seeded and grown to a desired confluency.

-

The standard culture medium is replaced with a medium containing the deuterated glucose tracer (e.g., [6,6'-²H₂]glucose).

b. Metabolite Extraction:

-

After a specific incubation period, the medium is removed, and cells are washed with cold saline.

-

Metabolites are extracted using a cold solvent mixture, typically 80% methanol.

c. Sample Preparation for GC-MS Analysis:

-

The extracted metabolites are dried.

-

For GC-MS analysis, non-volatile metabolites like glucose and organic acids need to be derivatized to make them volatile. A common method is a two-step derivatization:

-

Oximation: The sample is treated with methoxyamine hydrochloride in pyridine to protect carbonyl groups.

-

Silylation: The sample is then treated with a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to convert hydroxyl and carboxyl groups to their trimethylsilyl (TMS) ethers.[6]

-

d. GC-MS Analysis:

-

The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer.

-

The GC separates the different metabolites based on their boiling points and interaction with the column.

-

The MS fragments the eluted molecules and separates the fragments based on their mass-to-charge ratio (m/z), allowing for the identification and quantification of labeled and unlabeled metabolites.

In Vivo Deuterium Metabolic Imaging (DMI)

DMI allows for the non-invasive, real-time visualization of deuterated glucose metabolism in living organisms, including humans.

a. Subject Preparation and Tracer Administration:

-

For human studies, subjects typically fast overnight.

-

A baseline MRI scan is performed.

-

Deuterated glucose (e.g., 0.75 g/kg body weight of [6,6'-²H₂]glucose) is administered orally.[1]

b. DMI Data Acquisition:

-

Dynamic 3D DMI data is acquired using a specialized pulse sequence on an MRI scanner (e.g., 3T or 7T).[1][7]

-

A typical protocol might involve a 3D chemical shift imaging (CSI) acquisition.[1]

-

Data is collected over a period of time (e.g., 60-90 minutes) to capture the dynamic changes in deuterated metabolites.

c. Data Processing and Quantification:

-

The raw DMI data is processed to generate spectra for each voxel.

-

The spectra are then fitted to quantify the signals from deuterated water (HDO), glucose, lactate, and glutamate/glutamine (Glx).

-

Metabolic maps are generated to visualize the spatial distribution of these metabolites.

-

The ratio of ²H-Lactate / (²H-Glx + ²H-Lactate) can be calculated as an index of the Warburg effect.[1]

Data Presentation and Analysis

Quantitative data from deuterated glucose tracing experiments are crucial for understanding metabolic fluxes. The following tables summarize representative data from the literature.

| Parameter | Condition 1 | Condition 2 | Reference |

| Cerebral Metabolic Rate of Glucose (CMRglc) (μmol/g/min) | 0.46 (Morphine Anesthesia) | 0.28 (Isoflurane Anesthesia) | [7] |

| Tricarboxylic Acid Cycle Flux (VTCA) (μmol/g/min) | 0.96 (Morphine Anesthesia) | 0.60 (Isoflurane Anesthesia) | [7] |

| Table 1: Quantitative Metabolic Flux Rates in Rat Brain. |

| Tumor Type | Lactate-to-Water Signal Ratio (Pre-treatment) | Lactate-to-Water Signal Ratio (Post-treatment) | Lactate-to-Glucose Signal Ratio (Pre-treatment) | Lactate-to-Glucose Signal Ratio (Post-treatment) | Reference |

| Murine Lymphoma | 0.33 ± 0.10 | 0.089 ± 0.039 | 0.27 ± 0.12 | 0.12 ± 0.06 | [4] |

| Table 2: Changes in Lactate Ratios in a Murine Tumor Model Following Chemotherapy. |

| Cell Line | Glucose Uptake (nmol/10⁶ cells/h) | Lactate Secretion (nmol/10⁶ cells/h) | Glutamine Uptake (nmol/10⁶ cells/h) | Reference |

| Proliferating Cancer Cells (Typical) | 100–400 | 200–700 | 30–100 | [8] |

| Table 3: Typical External Rates for Proliferating Cancer Cells. |

Applications in Drug Development

Deuterated glucose tracing is a valuable tool in various stages of drug development:

-

Target Validation: By elucidating the metabolic pathways that are dysregulated in a disease, this technique can help validate novel drug targets.

-

Pharmacodynamic Biomarkers: Changes in metabolic fluxes, as measured by deuterated glucose tracing, can serve as sensitive pharmacodynamic biomarkers to assess the on-target effects of a drug. For example, a decrease in the lactate/Glx ratio in a tumor after treatment with a glycolysis inhibitor would indicate target engagement.

-

Assessing Drug Efficacy and Resistance: This method can be used to monitor the metabolic response of tumors to therapy and to investigate the metabolic adaptations that lead to drug resistance.[3]

-

Toxicology: Deuterated glucose tracing can help identify off-target metabolic effects of a drug candidate.

Conclusion

Stable isotope tracing with deuterated glucose is a powerful and versatile methodology for quantitatively assessing metabolic fluxes in a variety of biological systems. Its non-invasive nature, particularly when coupled with DMI, makes it highly attractive for both preclinical and clinical research. The detailed experimental protocols and data analysis frameworks presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to leverage this technology to gain deeper insights into cellular metabolism in health and disease, and to accelerate the development of novel therapeutics. The continued advancements in analytical instrumentation and computational modeling will undoubtedly further expand the applications and impact of deuterated glucose tracing in the future.

References

- 1. Deuterium metabolic imaging for 3D mapping of glucose metabolism in humans with central nervous system lesions at 3T - PMC [pmc.ncbi.nlm.nih.gov]

- 2. shimadzu.co.kr [shimadzu.co.kr]

- 3. Frontiers | Application and development of Deuterium Metabolic Imaging in tumor glucose metabolism: visualization of different metabolic pathways [frontiersin.org]

- 4. pubs.rsna.org [pubs.rsna.org]

- 5. Advancing Deuterium MRI to Track Human Cerebral Glucose Metabolism at 7 T: A Comparison of Glucose‐d2 and Glucose‐d7 Ingestion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dspace.mit.edu [dspace.mit.edu]

- 7. Deuterium Metabolic Imaging (DMI) of the Human Brain in vivo at 7T - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

D-Glucose-d1 applications in studying central carbon metabolism.

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of D-glucose labeled with deuterium at the first carbon position (D-glucose-d1) in the study of central carbon metabolism. Stable isotope tracing with this compound offers a powerful, non-radioactive method to dynamically visualize and quantify metabolic fluxes through key pathways such as glycolysis and the tricarboxylic acid (TCA) cycle. This guide provides an overview of the core principles, detailed experimental methodologies, quantitative data analysis, and visualization of metabolic pathways, tailored for professionals in research and drug development.

Introduction to this compound Metabolic Tracing

Stable isotope tracers are invaluable tools for dissecting the intricate network of biochemical reactions that constitute cellular metabolism.[1] this compound, a non-radioactive isotopologue of glucose, serves as a powerful probe to trace the fate of glucose carbons through central metabolic pathways. When introduced into a biological system, the deuterium label is incorporated into downstream metabolites, allowing for the qualitative and quantitative assessment of pathway activity.[1] This approach provides unparalleled insights into the metabolic wiring of cells and is increasingly accessible due to the widespread adoption of high-resolution mass spectrometers and magnetic resonance spectroscopy.[1]

The primary analytical technique for in vivo studies using deuterated glucose is Deuterium Magnetic Resonance Spectroscopy (DMRS) or Deuterium Metabolic Imaging (DMI).[2][3][4] This non-invasive method allows for the dynamic tracking of deuterium-labeled compounds in living organisms, providing real-time information on metabolic fluxes.[2][4]

Key Applications in Central Carbon Metabolism

The use of deuterated glucose, including this compound and other isotopologues like [6,6'-²H₂]glucose, enables the investigation of several critical aspects of central carbon metabolism:

-

Glycolytic Flux: By monitoring the appearance of deuterium in lactate and other glycolytic intermediates, researchers can quantify the rate of glycolysis.[4]

-

TCA Cycle Activity: The incorporation of deuterium into glutamate and glutamine (collectively termed Glx) provides a direct measure of the TCA cycle flux.[2][3]

-

Metabolic Reprogramming in Disease: DMI with deuterated glucose is a powerful tool to study the altered glucose metabolism in diseases like cancer, where the Warburg effect (aerobic glycolysis) is a hallmark.[4]

-

Neuroenergetics: This technique is particularly valuable for studying brain glucose metabolism under various physiological and pathological conditions, allowing for the simultaneous measurement of cerebral glucose consumption rate (CMRglc) and TCA cycle flux (VTCA).[2][3]

Quantitative Data Presentation

The quantitative data obtained from this compound tracing experiments can be summarized to compare metabolic fluxes under different conditions. The following table presents data from a study that used in vivo DMRS to quantify cerebral metabolic rates in rats under different anesthetic agents, demonstrating the sensitivity of the technique to changes in brain activity.

| Anesthetic Agent | Cerebral Metabolic Rate of Glucose (CMRglc) (µmol/g/min) | Tricarboxylic Acid Cycle Flux (VTCA) (µmol/g/min) |

| 2% Isoflurane | 0.28 | 0.6 |

| Morphine | 0.46 | 0.96 |

Data adapted from Lu, M., et al. (2017). Quantitative assessment of brain glucose metabolic rates using in vivo deuterium magnetic resonance spectroscopy. Journal of Cerebral Blood Flow & Metabolism, 37(10), 3518–3530.[2][3]

Experimental Protocols

This section provides a detailed methodology for a typical in vivo experiment using this compound (represented here by the commonly used [6,6'-²H₂]glucose for in vivo DMRS studies) to study central carbon metabolism in a preclinical model.

Animal Preparation and Deuterated Glucose Administration

-

Animal Model: Male Sprague Dawley rats (body weight: 350 ± 47 g) are a suitable model for these studies.[2]

-

Anesthesia: Anesthetize the animals with 2% isoflurane in a mixture of O₂ and N₂O gases (~2:3).[2]

-

Catheterization: Surgically place catheters in the femoral artery and vein for blood sampling and infusion of the deuterated glucose, respectively.

-

Tracer Preparation: Prepare a solution of D-Glucose-6,6-d2 (1.3 g/kg body weight) dissolved in 2.5 mL of saline.[2]

-

Infusion Protocol:

-

Blood Sampling: Draw multiple arterial blood samples throughout the experiment to measure the dynamic changes in blood glucose levels (both labeled and unlabeled).[2]

In Vivo Deuterium Magnetic Resonance Spectroscopy (DMRS)

-

Instrumentation: Conduct experiments on a high-field MRI scanner (e.g., 16.4 Tesla) equipped for deuterium spectroscopy.[2]

-

Data Acquisition:

-

Use a pulse-acquire sequence to obtain deuterium spectra.

-

Acquire data continuously for 120 minutes following the infusion of deuterated glucose.[2]

-

-

Metabolite Quantification:

-

Process the acquired spectra to identify and quantify the signals from deuterated glucose, glutamate/glutamine (Glx), and water.

-

The well-resolved ²H resonances allow for robust monitoring of the dynamic changes in the concentrations of these metabolites.[2]

-

Kinetic Modeling and Flux Analysis

-

Kinetic Model: Develop a kinetic model that incorporates glycolysis, the TCA cycle, and the exchange between α-ketoglutarate and Glx.[2]

-

Flux Calculation: Use the dynamic DMRS data for glucose and Glx, along with the blood glucose measurements, to fit the kinetic model and concurrently determine the cerebral metabolic rate of glucose (CMRglc) and the TCA cycle flux (VTCA).[2]

Visualization of Metabolic Pathways and Experimental Workflow

The following diagrams, created using the DOT language, illustrate the key metabolic pathways and the experimental workflow involved in this compound tracing studies.

Glycolysis Pathway with Deuterium Tracing

Caption: Flow of deuterium from this compound through the glycolytic pathway.

TCA Cycle with Deuterium Incorporation

Caption: Incorporation of deuterium from Pyruvate-d1 into the TCA cycle and amino acids.

Experimental Workflow for In Vivo DMRS

Caption: Workflow for in vivo this compound metabolic tracing using DMRS.

Conclusion

This compound, in conjunction with advanced analytical techniques like Deuterium Magnetic Resonance Spectroscopy, provides a robust and non-invasive platform for the quantitative investigation of central carbon metabolism. This technical guide has outlined the core principles, applications, experimental protocols, and data visualization methods for utilizing this compound in metabolic research. For researchers, scientists, and drug development professionals, this stable isotope tracing methodology offers a powerful lens to unravel the complexities of metabolic pathways in both health and disease, ultimately aiding in the discovery and development of novel therapeutic interventions.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Quantitative assessment of brain glucose metabolic rates using in vivo deuterium magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative assessment of brain glucose metabolic rates using in vivo deuterium magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Application and development of Deuterium Metabolic Imaging in tumor glucose metabolism: visualization of different metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]

Safety and handling considerations for D-Glucose-d1 in the laboratory.

An In-depth Technical Guide to the Safe Handling and Application of D-Glucose-d1 in the Laboratory

Introduction

This compound is the deuterium-labeled form of D-Glucose, a monosaccharide that is central to metabolism in most living organisms.[1][2] It serves as a critical energy source and a key signaling molecule related to cellular metabolic status.[2][3] In research and drug development, stable isotope-labeled compounds like this compound are invaluable tools. They are primarily used as tracers in quantitative analysis and to study the pharmacokinetic and metabolic profiles of molecules, as the deuterium substitution can potentially influence these properties.[1][2][3] This guide provides comprehensive safety, handling, and application information for laboratory professionals.

Physical and Chemical Properties

This compound shares most physical and chemical properties with its non-labeled counterpart, D-Glucose. The primary difference is its slightly higher molecular weight due to the presence of a deuterium atom. It is a white or colorless crystalline solid that is highly soluble in water.[1][4][5]

| Property | Value | References |

| Chemical Formula | C₆H₁₁DO₆ | [2] |

| Molecular Weight | ~181.16 g/mol | [1][2][6] |

| CAS Number | 56570-89-9 | [1][7] |

| Appearance | White to off-white solid powder | [1] |

| Melting Point | ~146 °C (α-form), ~150 °C (β-form) | [4] |

| Solubility | Highly soluble in water and acetic acid; poorly soluble in methanol and ethanol. | [4][5] |

| Density | ~1.54 g/cm³ | [5][8] |

| Optical Rotation | An aqueous solution exhibits mutarotation, reaching an equilibrium value of +52.7°. | [9] |

Hazard Identification and Safety Precautions

The safety profile for this compound is distinct from unlabeled D-Glucose. While D-Glucose is generally not classified as a hazardous substance[10][11], at least one safety data sheet for this compound specifies several GHS hazard classifications.[7]

3.1 GHS Classification

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, oral | 4 | H302: Harmful if swallowed |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation |

| (Data sourced from a Safety Data Sheet for this compound provided by MedchemExpress)[7] |

3.2 Precautionary Measures

Given the potential hazards, the following precautionary measures are mandatory:

-

P261 & P271 : Avoid breathing dust and use only outdoors or in a well-ventilated area.[7]

-

P264 & P270 : Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[7]

-

P280 : Wear protective gloves, protective clothing, eye protection, and face protection.[7]

-

General Hygiene : Follow the usual precautionary measures for handling chemicals.[10]

Emergency Procedures

4.1 First Aid Measures

-

If Swallowed : Rinse mouth. Call a doctor if you feel unwell.[7][12]

-

If on Skin : Wash with plenty of soap and water.[7] If irritation occurs, seek medical attention.

-

If Inhaled : Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[7]

-

If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[7]

4.2 Fire-Fighting Measures

-

Extinguishing Media : Use water spray, dry chemical, foam, or carbon dioxide (CO2).[13][14]

-

Hazards : The product is combustible.[13] Like many organic powders, fine dust dispersed in the air in sufficient concentrations can form an explosive mixture.[14] Hazardous combustion products may include carbon oxides.[13]

-

Protective Equipment : Wear a self-contained breathing apparatus (SCBA) in pressure-demand and full protective gear.[13][14]

4.3 Accidental Release Measures

-

Personal Precautions : Avoid all personal contact, including inhalation of dust. Wear appropriate personal protective equipment (PPE).[15] Evacuate personnel from the area if necessary.[13]

-

Environmental Precautions : Prevent spillage from entering drains or surface water.[10][13]

-

Cleanup : Use dry clean-up procedures. Vacuum or sweep up the material and place it into a suitable, labeled disposal container. Avoid generating dust.[14][15] Wash the spill area with water.[15]

Handling, Storage, and Disposal

5.1 Handling

-

Use in a well-ventilated area.[15]

-

Minimize dust generation and accumulation.[14]

-

Avoid contact with eyes, skin, and clothing.[14]

-

Wash hands thoroughly after handling.[14]

-

Do not eat, drink, or smoke in the laboratory.[7]

5.2 Storage

-

Store in a cool, dry, well-ventilated area.[14]

-

Recommended storage temperatures vary by supplier; consult the product-specific data sheet. Common recommendations include room temperature (+15°C to +25°C) or refrigerated (2°C to 8°C).[13][17]

-

For long-term stability of stock solutions, storage at -20°C or -80°C is recommended, with specified use-by periods of one to six months, respectively.[3]

5.3 Disposal

-

Dispose of waste material in accordance with federal, state, and local environmental regulations.[13][18]

-

Handle uncleaned containers as you would the product itself.[13][19]

Experimental Protocols and Applications

This compound is primarily used as a stable isotope tracer to investigate metabolic pathways in vitro and in vivo. The deuterium label allows the molecule's fate to be tracked using mass spectrometry (MS) or nuclear magnetic resonance (NMR).

6.1 General Workflow for Handling this compound

The following diagram outlines a typical workflow for using this compound in a laboratory experiment.

Caption: General laboratory workflow for this compound from receipt to disposal.

6.2 Example Protocol: In Vivo Glucose Metabolism Study in Mice

This protocol is a representative example for tracing glucose metabolism in a mouse model using a this compound infusion. It is adapted from methodologies described for glucose studies.[20]

Objective: To measure the uptake and incorporation of this compound into metabolic pathways in various tissues.

Methodology:

-

Animal Preparation : Acclimate adult mice (e.g., BALB/c) according to institutional guidelines.[20] Fast the animals for a specified period (e.g., 6 hours) to achieve a baseline metabolic state. Anesthetize the mouse and cannulate the tail vein for infusion.[20]

-

This compound Solution Preparation : Prepare a sterile stock solution of this compound in saline at a known concentration (e.g., 0.5 M).[20]

-

Infusion : Infuse a bolus of the this compound solution via the tail vein catheter. A typical dose might be 3.0 mmol/kg, administered over a short duration (e.g., 10 seconds).[20]

-

Blood Sampling : Collect small blood samples at timed intervals (e.g., 0, 5, 15, 30, 60 minutes) post-infusion. This can be achieved by sampling "arterialized" venous blood from a hand or foot placed in a heated box to ensure the sample reflects arterial concentrations.[21]

-

Tissue Collection : At the end of the time course, euthanize the animal according to approved protocols. Rapidly dissect tissues of interest (e.g., liver, muscle, brain), and immediately freeze them in liquid nitrogen to quench metabolic activity.

-

Sample Processing : Extract metabolites from the plasma and homogenized tissues using a suitable solvent (e.g., methanol/chloroform/water extraction).

-

Analysis : Analyze the extracts using Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of this compound and its downstream deuterated metabolites.

Biological Context: The Glycolysis Pathway

This compound enters the same metabolic pathways as natural glucose. The primary catabolic pathway is glycolysis, where one molecule of glucose is converted into two molecules of pyruvate, generating ATP and NADH in the process.[22][23][24] Tracking the deuterium label through the intermediates of this pathway provides insight into metabolic flux.

Caption: Simplified glycolysis pathway showing the catabolism of this compound.

References

- 1. This compound-Glucose-d; Dextrose-d1 I CAS#: 56570-89-9 I carbohydrate sweetener I InvivoChem [invivochem.com]

- 2. This compound-2 | CAS#:51517-59-0 | Chemsrc [chemsrc.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Glucose - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. biocompare.com [biocompare.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. D-Glucose | C6H12O6 | CID 5793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. mmbio.byu.edu [mmbio.byu.edu]

- 11. bg.cpachem.com [bg.cpachem.com]

- 12. carlroth.com [carlroth.com]

- 13. uprm.edu [uprm.edu]

- 14. isg.ku.edu.tr [isg.ku.edu.tr]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 16. carlroth.com [carlroth.com]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. isotope.com [isotope.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. Natural D-glucose as a biodegradable MRI relaxation agent - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Equipment for Experimental Protocols [medschool.umaryland.edu]

- 22. bio.libretexts.org [bio.libretexts.org]

- 23. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 24. Metabolic Pathways | Microbiology [courses.lumenlearning.com]

A Technical Introduction to Deuterium Metabolic Imaging with D-Glucose

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deuterium Metabolic Imaging (DMI) is a non-invasive, non-radioactive magnetic resonance (MR)-based technique for mapping metabolic pathways in vivo.[1] By administering a deuterium-labeled substrate, such as D-Glucose, and subsequently imaging the spatial distribution of the deuterated substrate and its metabolic products, DMI provides a powerful tool to investigate tissue metabolism. This technique offers unique insights into metabolic reprogramming in various pathologies, including cancer and neurological disorders, and holds significant promise for drug development by enabling the direct assessment of a drug's chemical efficacy.[2][3] This guide provides a comprehensive technical overview of DMI utilizing D-Glucose, focusing on the core principles, experimental protocols, and data interpretation.

Core Principles of Deuterium Metabolic Imaging (DMI)

DMI leverages the principles of magnetic resonance spectroscopy (MRS) to detect the signal from deuterium (²H), a stable, non-radioactive isotope of hydrogen.[1] The extremely low natural abundance of deuterium in biological tissues results in a negligible background signal, allowing for the sensitive detection of exogenously administered deuterated compounds.[4] The short T1 relaxation time of deuterium enables rapid signal acquisition, which can partially compensate for its lower gyromagnetic ratio compared to protons.[4][5]

When a deuterium-labeled substrate like D-Glucose is introduced into a biological system, it is taken up by cells and metabolized through various pathways.[6] DMI can track the fate of the deuterium label as it is incorporated into downstream metabolites, providing a dynamic view of metabolic fluxes.[6] For instance, using [6,6’-²H₂]-glucose, it is possible to monitor glycolysis and the tricarboxylic acid (TCA) cycle by detecting the appearance of deuterated lactate, glutamate, and glutamine.[1][5]

Quantitative Data from DMI with D-Glucose

The following tables summarize key quantitative parameters from various DMI studies utilizing deuterated glucose.

Table 1: Deuterated Glucose Tracers and Administration

| Tracer | Subject | Administration Route | Dosage | Reference |

| [6,6’-²H₂]glucose | Human | Oral | 0.75 g/kg body weight | [7] |

| [6,6’-²H₂]glucose | Human | Oral | 0.60 g/kg (patient) vs 0.75 g/kg (control) | [8] |

| [6,6’-²H₂]glucose | Rat | Intravenous Infusion | Not specified | [1] |

| [1,2,3,4,5,6,6’-²H₇]glucose | Human | Oral | 0.75 g/kg body weight | [5][9] |

Table 2: MRI Acquisition Parameters for Human DMI at 7T

| Parameter | Value | Reference |

| Magnetic Field Strength | 7 T | [7][10] |

| Voxel Size | 30x30x30 mm³ | [7] |

| Matrix Size | 8 (AP) x 10 (LR) x 9 (FH) | [7] |

| Temporal Resolution | 5:08 min | [7] |

| Acquisition Time | 90 minutes post-ingestion | [9] |

Table 3: Observed Metabolic Ratios and Signal Changes

| Observation | Finding | Context | Reference |

| Lactate/Glx Ratio | Higher in tumor tissue compared to normal brain. | Rat glioma model | [6] |

| Signal Peak Time (Glucose) | ~80 minutes after ingestion. | Human brain | [5][9] |

| Signal Increase | Glx, lactate, and HDO signals increased throughout the measurement period. | Human brain | [5][9] |

| Signal Ratio (Glucose-d7 vs. Glucose-d2) | HDO: 1.8 ± 0.3, Glx: 1.7 ± 0.3, Lactate: 1.6 ± 0.3 | Human brain, 100-120 min post-ingestion | [5][9] |

Experimental Protocols

The following sections outline generalized experimental protocols for DMI studies with D-Glucose, based on methodologies reported in the literature.

Subject Preparation and Tracer Administration

-

Fasting: Subjects are typically required to fast overnight prior to the DMI scan to ensure a baseline metabolic state.[7]

-

Tracer Preparation: The deuterated glucose (e.g., [6,6’-²H₂]glucose or [1,2,3,4,5,6,6’-²H₇]glucose) is dissolved in water (e.g., ~300 ml).[7]

-

Administration: The tracer can be administered either orally or via intravenous infusion.[1] Oral administration is a practical alternative when intravenous infusion is not feasible.[1] For dynamic studies, the substrate is administered while the subject is inside the MRI scanner.[1][7] For steady-state measurements, the subject can be outside the magnet for a period (e.g., 30-90 minutes) to allow for metabolism before imaging.[1]

DMI Data Acquisition

-

Scanner Setup: DMI can be performed on clinical MRI scanners with minimal modifications.[8] A dual-tuned radiofrequency coil for both proton (¹H) and deuterium (²H) is required.

-

Anatomical Imaging: A high-resolution anatomical ¹H MR image is acquired for spatial localization and overlay of the metabolic maps.[10]

-

DMI Sequence: A 3D MR spectroscopic imaging (MRSI) sequence is typically used.[1] This involves a simple pulse-acquire sequence with phase-encoding gradients to obtain spatial information.[1]

-

Acquisition Parameters: Key parameters such as voxel size, matrix size, and temporal resolution are set according to the study's objectives and the capabilities of the MRI system (see Table 2 for an example).

Data Processing and Analysis

-

Spectral Fitting: The raw 3D MRSI data consists of a deuterium spectrum for each spatial location.[1] These spectra are processed, and the peaks corresponding to the deuterated substrate (glucose) and its metabolites (e.g., lactate, glutamate/glutamine) are quantified using spectral fitting algorithms.[1]

-

Metabolic Map Generation: The quantified signal intensities of each metabolite are used to generate 3D metabolic maps.[1] These maps are typically color-coded and overlaid on the anatomical MR images for visualization and interpretation.[1]

-

Quantitative Analysis: For dynamic studies, the temporal changes in metabolite concentrations can be used to calculate absolute metabolic rates.[1] For steady-state studies, ratios of metabolite signals (e.g., Lactate/Glx) can provide insights into the relative activity of different metabolic pathways.[1]

Visualizing Metabolic Pathways and Workflows

Metabolic Fate of D-Glucose-d1

The following diagram illustrates the primary metabolic pathways of deuterated glucose as traced by DMI.

Caption: Metabolic pathways of deuterated glucose in DMI.

Experimental Workflow of a DMI Study

This diagram outlines the typical workflow for a DMI experiment, from subject preparation to data analysis.

Caption: General experimental workflow for a DMI study.

Applications in Research and Drug Development

DMI with deuterated glucose has a wide range of potential applications:

-

Oncology: DMI can visualize the Warburg effect in tumors by mapping the ratio of lactate to glutamate/glutamine, providing a tool for tumor detection, characterization, and monitoring treatment response.[6][11]

-

Neurology: The technique can be used to study cerebral glucose metabolism in various neurological disorders.[3]

-

Metabolic Diseases: DMI is being explored for investigating metabolic dysregulation in conditions like type 2 diabetes, particularly in assessing hepatic glucose metabolism.[2]

-

Drug Development: By non-invasively assessing metabolic pathways, DMI can be used to evaluate the pharmacodynamic effects of drugs that target metabolism.[2] This allows for an earlier and more direct measure of a drug's efficacy compared to traditional imaging methods that rely on morphological changes.[2]

Conclusion

Deuterium Metabolic Imaging with D-Glucose is a versatile and powerful technique for the non-invasive, three-dimensional mapping of metabolic pathways in vivo.[1] Its non-radioactive nature and ease of implementation on standard clinical MRI scanners make it a highly translatable technology.[8] For researchers, scientists, and drug development professionals, DMI offers a unique window into the biochemical processes underlying health and disease, paving the way for new diagnostic strategies and more effective therapeutic interventions.

References

- 1. What is Deuterium Metabolic Imaging (DMI)? < Deuterium Metabolic Imaging [medicine.yale.edu]

- 2. Innovation radar > Innovation > MRI-based Deuterium Metabolic Imaging (DMI) allowing non-invasive imaging of metabolic processes that can be dysregulated in some diseases (such type 2 diabetes or cancer) [innovation-radar.ec.europa.eu]

- 3. Deuterium Metabolic Imaging (DMI) – Technical Innovations and (Pre)clinical Applications | Bruker [bruker.com]

- 4. Deuterated Metabolic Imaging (DMI) â Cambridge Isotope Laboratories, Inc. [isotope.com]

- 5. Advancing Deuterium MRI to Track Human Cerebral Glucose Metabolism at 7 T: A Comparison of Glucose‐d2 and Glucose‐d7 Ingestion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Application and development of Deuterium Metabolic Imaging in tumor glucose metabolism: visualization of different metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cds.ismrm.org [cds.ismrm.org]

- 8. researchgate.net [researchgate.net]

- 9. Advancing Deuterium MRI to Track Human Cerebral Glucose Metabolism at 7 T: A Comparison of Glucose-d2 and Glucose-d7 Ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cds.ismrm.org [cds.ismrm.org]

- 11. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for D-Glucose-d1 Infusion in Mouse Models of Diabetes

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stable isotope tracers are invaluable tools for in vivo metabolic research, allowing for the quantitative analysis of metabolic fluxes that are crucial for understanding disease pathophysiology.[1] D-glucose-d1, a non-radioactive, stable isotope-labeled form of glucose, is utilized to trace glucose metabolism in vivo. When infused into mouse models of diabetes, it enables the precise measurement of key metabolic parameters such as whole-body glucose turnover, endogenous glucose production (EGP), and tissue-specific glucose uptake.

This protocol details the use of this compound in conjunction with the hyperinsulinemic-euglycemic clamp technique, the gold standard for assessing insulin sensitivity in vivo.[2] This combination allows for a dynamic and accurate assessment of glucose metabolism under controlled steady-state conditions, providing critical insights into the mechanisms of insulin resistance and the efficacy of novel therapeutic agents.

Key Concepts

-

Stable Isotope Tracers: Molecules in which one or more atoms have been replaced by a heavier, non-radioactive isotope (e.g., deuterium (²H or D) for hydrogen). These tracers are metabolized alongside their endogenous counterparts and can be distinguished by mass spectrometry.[3]

-

Hyperinsulinemic-Euglycemic Clamp: A procedure that induces a state of high insulin (hyperinsulinemia) while maintaining normal blood glucose levels (euglycemia) through a variable glucose infusion. The rate of glucose infusion required to maintain euglycemia is a direct measure of whole-body insulin sensitivity.[4]

-

Endogenous Glucose Production (EGP): The production of glucose by the body, primarily from the liver through glycogenolysis and gluconeogenesis. Insulin normally suppresses EGP.

-

Rate of Appearance (Ra) and Rate of Disappearance (Rd): Ra refers to the rate at which glucose enters the circulation (from both endogenous production and exogenous infusion), while Rd is the rate at which it is cleared from circulation by tissues. In a steady state, Ra equals Rd.

Experimental Protocols

I. Surgical Preparation: Catheter Implantation

For the continuous infusion of solutions and repeated blood sampling in conscious, unrestrained mice, indwelling catheters are required. This procedure is typically performed 5-7 days prior to the clamp study to allow for full recovery.

Materials:

-

Anesthesia (e.g., isoflurane)

-

Surgical tools (forceps, scissors, etc.)

-

Catheters (e.g., Silastic tubing)

-

Sutures

-

Analgesics

Procedure:

-

Anesthetize the mouse using an appropriate anesthetic.

-

Make a small incision in the neck to expose the right jugular vein and the left carotid artery.

-

Carefully insert a catheter into the jugular vein for infusions.

-

Insert a second catheter into the carotid artery for blood sampling.

-

Exteriorize the catheters at the back of the neck and secure them.

-

Close the incision with sutures.

-

Administer post-operative analgesics and allow the mouse to recover for 5-7 days. During this period, ensure the catheters remain patent by flushing them with a heparinized saline solution.

II. Hyperinsulinemic-Euglycemic Clamp with this compound Infusion

This protocol is adapted from established methods for radiolabeled glucose tracers and is suitable for stable isotopes.

Materials:

-

This compound (or commonly used [6,6-²H₂]glucose)

-

Human insulin (Humulin R)

-

20% Dextrose solution

-

Heparinized saline

-

Infusion pumps

-

Blood glucose meter and test strips

-

Microcentrifuge tubes for blood collection (with anticoagulant, e.g., EDTA)

Experimental Phases:

The clamp procedure is divided into two main phases: a basal period to assess baseline glucose turnover and a hyperinsulinemic clamp period to assess insulin-stimulated glucose metabolism.

Phase 1: Basal Period (t = -90 to 0 min)

-

Fasting: Fast mice overnight (approximately 14-16 hours) before the experiment, with free access to water.[5]

-

Acclimation: On the day of the study, place the conscious, unrestrained mouse in a metabolic cage and allow it to acclimate.

-

Primed-Continuous Infusion of this compound: At t = -90 min, begin a primed-continuous infusion of this compound. This is crucial to achieve isotopic equilibrium.

-

Priming dose: A bolus injection to rapidly bring the tracer concentration to a steady state.

-

Continuous infusion: A constant infusion to maintain the steady-state concentration.

-

-

Basal Blood Sampling: At t = -10 and 0 min, collect blood samples (~20 µL) to determine basal plasma glucose and this compound enrichment for the calculation of basal EGP.

Phase 2: Hyperinsulinemic-Euglycemic Clamp (t = 0 to 120 min)

-

Insulin Infusion: At t = 0 min, begin a continuous infusion of human insulin. A primed-continuous infusion is recommended (e.g., a 150 mU/kg prime followed by a continuous infusion).[6]

-

Blood Glucose Monitoring: Every 10 minutes, collect a small blood sample (~5 µL) from the arterial line to measure blood glucose.

-

Variable Glucose Infusion: Based on the blood glucose readings, adjust the infusion rate of a 20% dextrose solution to maintain euglycemia (target glucose level is typically the basal glucose concentration).

-

Steady-State Blood Sampling: During the last 40 minutes of the clamp (t = 80 to 120 min), when a steady state is expected, collect larger blood samples (~20 µL) every 10-20 minutes. These samples will be used to determine plasma glucose and this compound enrichment for calculating glucose turnover under hyperinsulinemic conditions.

Table 1: Infusion and Sampling Protocol Summary

| Time (min) | Action | Purpose |

| -90 | Start primed-continuous infusion of this compound | Achieve isotopic equilibrium for basal measurements |

| -10, 0 | Collect basal blood samples (~20 µL) | Determine basal glucose and tracer enrichment |

| 0 | Start primed-continuous infusion of insulin | Induce hyperinsulinemia |

| 0-120 | Start variable infusion of 20% dextrose | Maintain euglycemia |

| 10, 20, 30... 120 | Collect small blood samples (~5 µL) | Monitor blood glucose for clamp adjustment |

| 80, 100, 120 | Collect steady-state blood samples (~20 µL) | Determine glucose and tracer enrichment during clamp |

| 120 | End of experiment, collect terminal tissues | Tissue-specific analysis |

Table 2: Example Reagent and Infusion Rate Parameters

| Parameter | Value | Reference |

| Mouse Model | e.g., db/db or STZ-induced diabetic mice | - |

| Fasting Duration | 14-16 hours | [5] |

| Basal Period | ||

| This compound Prime | ~1.2 µCi equivalent (adjust for mass) | [7] |

| This compound Infusion Rate | ~0.05 µCi/min equivalent (adjust for mass) | [6][8] |

| Clamp Period | ||

| Insulin Prime | 150 mU/kg body weight | [6] |

| Insulin Infusion Rate | 2.5 - 15 mU/kg/min | [6][8] |

| Dextrose Infusate | 20% (w/v) | [6] |

| Target Blood Glucose | Basal glucose level (e.g., 120-150 mg/dL) | - |

III. Sample Processing and Analysis

-

Plasma Separation: Immediately after collection, centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.

-

Mass Spectrometry Analysis:

-

Plasma glucose concentration can be measured using a standard glucose oxidase assay.

-

The isotopic enrichment of this compound in plasma is determined by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[3][9][10]

-

This requires derivatization of glucose to a volatile form for GC-MS analysis.[9]

-

IV. Data Calculation

The following calculations are based on Steele's equations for non-steady state, adapted for steady-state conditions during the basal and clamp periods.

-

Tracer-to-Tracee Ratio (TTR): This is the ratio of the concentration of the tracer (this compound) to the tracee (unlabeled glucose) in the plasma.

-

Glucose Rate of Appearance (Ra):

-

Basal Ra (EGP): Basal Ra = Tracer Infusion Rate / TTR_basal

-

Clamp Ra: Clamp Ra = (Tracer Infusion Rate / TTR_clamp)

-

-

Endogenous Glucose Production (EGP) during Clamp:

-

Glucose Disposal Rate (Rd):

-

Under steady-state conditions, Rd = Ra. During the clamp, Rd = EGP_clamp + GIR.

-

-

Insulin Sensitivity Index: The GIR itself is a primary measure of insulin sensitivity. It can be normalized to the steady-state insulin concentration.

Table 3: Summary of Quantitative Data and Interpretations

| Parameter | Calculation | Typical Observation in Diabetic vs. Control Mice | Interpretation |

| Basal EGP | Tracer Infusion Rate / TTR_basal | Higher | Increased hepatic glucose output, a hallmark of diabetes. |

| Glucose Infusion Rate (GIR) | Measured directly from the infusion pump | Lower | Reduced whole-body insulin sensitivity. Less glucose is needed to maintain euglycemia because tissues are resistant to insulin's effects on glucose uptake. |

| Clamp EGP Suppression | (Basal EGP - Clamp EGP) / Basal EGP * 100 | Lower | Hepatic insulin resistance; insulin is less effective at suppressing glucose production from the liver. |

| Glucose Disposal Rate (Rd) | EGP_clamp + GIR | Lower | Decreased insulin-stimulated glucose uptake by peripheral tissues (muscle, adipose). |

Visualizations

Insulin Signaling Pathway

The hyperinsulinemic-euglycemic clamp directly assesses the physiological outcomes of the insulin signaling pathway. Insulin binding to its receptor initiates a cascade that ultimately leads to the translocation of GLUT4 glucose transporters to the cell membrane, facilitating glucose uptake.

Caption: Insulin signaling cascade leading to GLUT4 translocation and glucose uptake.

Experimental Workflow

The following diagram outlines the logical flow of the this compound infusion clamp experiment from preparation to data analysis.

Caption: Workflow for this compound infusion clamp from surgery to data analysis.

References

- 1. blog.profil.com [blog.profil.com]

- 2. Hyperinsulinemic–Euglycemic Clamp to Assess Insulin Sensitivity In Vivo | Springer Nature Experiments [experiments.springernature.com]

- 3. endocrine-abstracts.org [endocrine-abstracts.org]

- 4. Bioluminescent-based imaging and quantification of glucose uptake in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Hyperinsulinemic Clamp Methods - Metabolism Core - National Mouse Phenotyping Center | UMass Chan Medical School - Worcester [umassmed.edu]

- 7. mmpc.org [mmpc.org]

- 8. mmpc.org [mmpc.org]

- 9. Measuring deuterium enrichment of glucose hydrogen atoms by gas chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Convenient LC-MS Method for Assessment of Glucose Kinetics In Vivo with D-[13C6]Glucose as a Tracer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Estimation of endogenous glucose production during hyperinsulinemic-euglycemic glucose clamps. Comparison of unlabeled and labeled exogenous glucose infusates - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Measuring Gluconeogenesis and Glycolysis Rates Using D-Glucose-d1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Understanding the dynamics of glucose metabolism is paramount in various fields of biomedical research and drug development. The intertwined pathways of glycolysis (the breakdown of glucose) and gluconeogenesis (the synthesis of glucose from non-carbohydrate precursors) are central to cellular bioenergetics and are often dysregulated in diseases such as cancer, diabetes, and metabolic syndrome. Stable isotope tracers, particularly deuterated glucose like D-Glucose-d1, offer a powerful tool for quantifying the flux through these pathways in both in vitro and in vivo models.

This document provides detailed application notes and protocols for utilizing this compound to measure the rates of glycolysis and gluconeogenesis. The methodologies described herein leverage the principles of metabolic flux analysis (MFA) coupled with mass spectrometry to provide quantitative insights into glucose metabolism.

Principle of the Method

The core principle involves introducing this compound, a glucose molecule where one or more hydrogen atoms are replaced with deuterium (a stable isotope of hydrogen), into a biological system. As the cells or organism metabolize this labeled glucose, the deuterium label is incorporated into downstream metabolites of glycolysis and can be traced. Conversely, in gluconeogenesis studies, the dilution of the deuterium label in the glucose pool can be used to calculate the rate of new glucose synthesis.

The extent of deuterium enrichment in specific metabolites is quantified using mass spectrometry (MS), typically gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). By analyzing the mass isotopomer distribution of key metabolites, researchers can calculate the rates of glycolysis and gluconeogenesis.

Key Applications

-

Drug Discovery and Development: Evaluate the effect of novel therapeutic compounds on glucose metabolism in target cells and tissues.

-

Cancer Metabolism Research: Investigate the Warburg effect and other metabolic reprogramming phenomena in cancer cells.[1][2][3]

-

Diabetes and Metabolic Disease Research: Study the regulation of hepatic glucose production and peripheral glucose uptake in models of insulin resistance and diabetes.

-

Basic Research: Elucidate the fundamental principles of metabolic regulation in various physiological and pathophysiological states.

Data Presentation

The following tables provide examples of quantitative data obtained from studies using stable isotopes to measure glycolysis and gluconeogenesis rates.

Table 1: In Vivo Gluconeogenesis and Glycolysis Rates in Rats

| Metabolic State | Tissue | Pathway | Rate (μmol/kg/min) | Reference |

| Post-absorptive (Fed) | Liver | Gluconeogenesis | 31.1 ± 1.8 | --INVALID-LINK--[4] |

| Starved (48h) | Liver | Gluconeogenesis | 38.9 ± 0.9 | --INVALID-LINK--[4] |

| Fed | Liver | Glycolysis | Inactive | --INVALID-LINK--[5] |

| Fasted | Liver | Glycolysis | Inactive | --INVALID-LINK--[5] |

Table 2: Contribution of Precursors to Gluconeogenesis in Humans (Overnight Fast)

| Precursor | Contribution to Glucose Production (%) | Reference |

| Lactate | 41% | --INVALID-LINK--[6] |

| Alanine | 6-11% | --INVALID-LINK--[1] |

| Glycerol | Variable | --INVALID-LINK--[5] |

Table 3: Glycolytic Flux in Cancer Cells

| Cell Line | Condition | Glycolytic Flux (nmol/10^6 cells/h) | Reference |

| Glioblastoma (GL261) | In vivo | 0.50 ± 0.07 mM/min | --INVALID-LINK--[7] |

| Lung Cancer (H460) | High Glucose (10mM) | Varies | --INVALID-LINK--[7] |

| Lung Cancer (A549) | High Glucose (10mM) | Varies | --INVALID-LINK--[7] |

Experimental Protocols

Protocol 1: In Vitro Glycolysis Rate Measurement in Cultured Cells

This protocol outlines the steps for measuring the rate of glycolysis in cultured cells using this compound.

Materials:

-

Cultured cells of interest

-

This compound

-

Glucose-free cell culture medium

-

Dialyzed fetal bovine serum (FBS)

-

Phosphate-buffered saline (PBS)

-

Methanol, Chloroform, Water (for metabolite extraction)

-

Internal standards for GC-MS analysis

-

GC-MS system

Procedure:

-

Cell Culture and Labeling:

-

Plate cells at a desired density and allow them to adhere and grow for 24 hours.

-

On the day of the experiment, replace the regular medium with glucose-free medium containing a known concentration of this compound and dialyzed FBS. The use of dialyzed FBS is crucial to minimize the presence of unlabeled glucose.[8]

-

Incubate the cells for a specific time course (e.g., 0, 1, 2, 4, 8 hours) to monitor the incorporation of the deuterium label into downstream metabolites.

-

-

Metabolite Extraction:

-

At each time point, rapidly wash the cells with ice-cold PBS to quench metabolic activity.

-

Add a pre-chilled extraction solvent mixture (e.g., 80% methanol or a methanol:chloroform:water mixture) to the cells.

-

Scrape the cells and collect the cell lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the metabolites.

-

-

Sample Preparation for GC-MS:

-

Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

-

Derivatize the dried metabolites to make them volatile for GC-MS analysis. A common method is methoximation followed by silylation.[9]

-

Alternatively, for glucose analysis, derivatization to aldonitrile acetates or di-O-isopropylidene derivatives can be performed.[4][10]

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

Develop a suitable temperature gradient for the GC to separate the metabolites of interest (e.g., lactate, pyruvate, and TCA cycle intermediates).

-

Operate the mass spectrometer in either full scan mode to identify all labeled metabolites or in selected ion monitoring (SIM) mode for targeted analysis of specific metabolites.

-

-

Data Analysis and Flux Calculation:

-

Correct the raw mass spectrometry data for the natural abundance of isotopes.

-

Determine the mass isotopomer distribution (MID) for key glycolytic metabolites like lactate and pyruvate.

-

Calculate the rate of glycolysis by modeling the incorporation of the deuterium label over time. This can be done using metabolic flux analysis software or by applying appropriate mathematical models.

-

Protocol 2: In Vivo Gluconeogenesis Rate Measurement

This protocol is adapted from the deuterated water (D₂O) method and can be applied with the infusion of deuterated glucose.

Materials:

-

Animal model (e.g., mouse, rat)

-

This compound (sterile solution for infusion)

-

[6,6-²H₂]glucose (for measuring total glucose production)

-

Anesthesia

-

Blood collection supplies (e.g., capillary tubes, EDTA tubes)

-

Plasma separation equipment (centrifuge)

-

GC-MS system

Procedure:

-

Animal Preparation and Tracer Infusion:

-

Fast the animals overnight to induce a state where gluconeogenesis is active.

-

Anesthetize the animal and insert a catheter for tracer infusion and blood sampling.

-

Administer a bolus of this compound followed by a constant infusion to achieve a steady-state enrichment in the plasma.

-

Simultaneously, infuse a tracer like [6,6-²H₂]glucose to determine the total rate of glucose appearance (Ra).[10]

-

-

Blood Sampling:

-

Collect blood samples at baseline (before tracer infusion) and at regular intervals during the infusion (e.g., every 15-30 minutes) to monitor the isotopic enrichment of plasma glucose.

-

-

Plasma Preparation and Glucose Isolation:

-

Centrifuge the blood samples to separate the plasma.

-

Deproteinize the plasma samples, for example, by adding barium hydroxide and zinc sulfate.[9]

-

Isolate glucose from the deproteinized plasma.

-

-

Sample Preparation for GC-MS:

-

Derivatize the isolated glucose as described in Protocol 1 (e.g., to its penta-acetate or aldonitrile acetate derivative).[11]

-

-

GC-MS Analysis:

-

Calculation of Gluconeogenesis Rate:

-

The fractional contribution of gluconeogenesis to total glucose production is calculated from the ratio of deuterium enrichment at the C5 position of glucose to the enrichment in body water (which can be estimated from plasma water enrichment).[10][12]

-

The absolute rate of gluconeogenesis is then calculated by multiplying the fractional gluconeogenesis by the total rate of glucose appearance (Ra) determined from the [6,6-²H₂]glucose tracer.[10]

-

Signaling Pathways and Experimental Workflows

Signaling Pathway of Glycolysis and Gluconeogenesis Regulation

The following diagram illustrates the key regulatory points in the glycolysis and gluconeogenesis pathways, including allosteric regulation and hormonal control.

Caption: Reciprocal regulation of glycolysis and gluconeogenesis.

Experimental Workflow for In Vitro Glycolysis Measurement

The following diagram outlines the general workflow for an in vitro glycolysis experiment using this compound.

References

- 1. Tracking the carbons supplying gluconeogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. teachmephysiology.com [teachmephysiology.com]

- 3. researchgate.net [researchgate.net]

- 4. dspace.mit.edu [dspace.mit.edu]

- 5. Physiology, Gluconeogenesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Gluconeogenesis - Wikipedia [en.wikipedia.org]

- 7. Glucose fluxes in glycolytic and oxidative pathways detected in vivo by deuterium magnetic resonance spectroscopy reflect proliferation in mouse glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Measurement of Glucose and Fructose in Clinical Samples Using Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Measuring deuterium enrichment of glucose hydrogen atoms by gas chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Extraction, derivatisation and GC-MS/MS analysis of d2-glucose and d5-glycerol from human plasma [protocols.io]

- 12. researchgate.net [researchgate.net]

Unraveling Cancer's Sweet Tooth: D-Glucose-d1 in Metabolic Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals